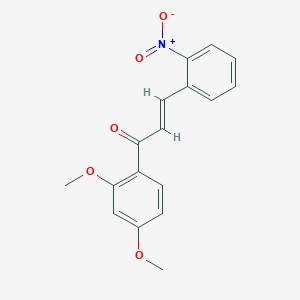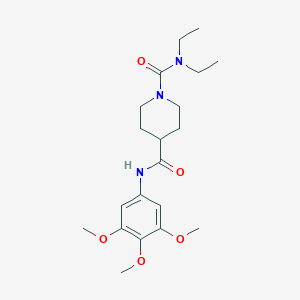![molecular formula C19H16INO3 B5313771 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol, also known as IQ, is a synthetic compound that has shown promising results in scientific research for its potential use in various fields. This compound is a derivative of the naturally occurring compound harmaline, which is found in the seeds of the Peganum harmala plant. IQ has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action and synthesis method. In
Mécanisme D'action
The mechanism of action of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is complex and not fully understood. However, studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been shown to act as a partial agonist of this receptor, meaning that it can modulate its activity without fully activating it. This leads to changes in brain function and behavior.
Biochemical and Physiological Effects:
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can modulate the activity of the serotonin 5-HT2A receptor, leading to changes in brain function and behavior. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a useful tool for studying the function of this receptor. However, one limitation is that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds.
Orientations Futures
There are several future directions for the study of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol. One direction is to further explore its potential use in cancer research. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can inhibit the growth of cancer cells, but more research is needed to determine its potential as a cancer treatment.
Another future direction is to explore the potential use of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol in the treatment of psychiatric disorders. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the treatment of disorders such as depression and anxiety.
Conclusion:
In conclusion, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol, or 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol, is a synthetic compound that has shown promising results in scientific research for its potential use in various fields. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action and synthesis method. While there are limitations to its use in lab experiments, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has several potential applications in scientific research, including cancer research and the treatment of psychiatric disorders. Further research is needed to fully understand the potential of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol and its future directions.
Méthodes De Synthèse
The synthesis of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is a complex process that involves several steps. The first step involves the synthesis of 3-iodo-4,5-dimethoxybenzaldehyde, which is then reacted with vinyl magnesium bromide to form the intermediate product. The intermediate product is then reacted with 8-hydroxyquinoline to form the final product, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been studied extensively for its potential use in various fields of scientific research. One of the most promising applications of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is in the field of neuroscience. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can modulate the activity of this receptor, leading to changes in brain function and behavior.
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has also been studied for its potential use in cancer research. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can inhibit the growth of cancer cells in vitro and in vivo. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO3/c1-23-17-11-12(10-15(20)19(17)24-2)6-8-14-9-7-13-4-3-5-16(22)18(13)21-14/h3-11,22H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCTXPJSKHFOIK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)
![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)


![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)